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Application Note & Protocol

Topic: Strategic Application of the Smiles Rearrangement for the Synthesis of 1-Amino-3-oxo-
2,7-naphthyridines

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,7-Naphthyridine Scaffold and the
Synthetic Utility of the Smiles Rearrangement

The 2,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with
derivatives exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial,
analgesic, and anti-inflammatory properties.[1][2][3] Specifically, 1-ox0-2,7-naphthyridine
derivatives have been patented as therapeutic agents for inflammatory immune diseases.[4]
The development of efficient and modular synthetic routes to access novel analogues of this
scaffold is therefore of significant interest to the drug discovery community.

A key challenge in heterocyclic chemistry is the construction of densely functionalized ring
systems. The Smiles rearrangement, a powerful intramolecular nucleophilic aromatic
substitution (SNAr) reaction, offers an elegant solution for skeletal reorganization.[5][6] This
reaction involves the migration of an aryl group from one heteroatom to another through a
spirocyclic Meisenheimer-like intermediate.[5][7] Its strategic value lies in its ability to forge
bonds that are often difficult to form via intermolecular pathways.
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This application note details a recently developed, high-yield synthesis of 1-Amino-3-0xo0-2,7-
naphthyridines that, for the first time, leverages a Smiles rearrangement within the 2,7-
naphthyridine series.[8][9] This approach provides a novel and efficient pathway to valuable
synthons for further elaboration into complex heterocyclic systems, such as furo[2,3-c]-2,7-
naphthyridines.[8][9][10]

Mechanistic Rationale: The Base-Mediated Smiles
Rearrangement

The Smiles rearrangement is fundamentally an intramolecular SNAr reaction.[6][11] The
reaction is driven by the presence of an electron-deficient aromatic or heteroaromatic ring and
a tethered nucleophile. The rate and success of the rearrangement depend on several factors:

e Ring Activation: The aromatic ring must be sufficiently electron-deficient to be susceptible to
nucleophilic attack. In this 2,7-naphthyridine system, the inherent electron-withdrawing
nature of the pyridine rings facilitates the reaction.

¢ Nucleophilicity: The attacking nucleophile must be potent enough to initiate the ipso-
substitution.

¢ Leaving Group: The displaced group must be a stable leaving group.

In the synthesis of 1-amino-3-0x0-2,7-naphthyridines, the key rearrangement step proceeds
from a 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine precursor. The mechanism, initiated
by a base such as sodium hydroxide, is outlined below[4][8]:

o Deprotonation: The base abstracts the acidic proton from the terminal hydroxyl group of the
ethylthio side chain, generating a highly nucleophilic alkoxide.

o Ipso-Attack: The newly formed alkoxide performs an intramolecular nucleophilic attack on the
C3 carbon of the 2,7-naphthyridine ring, to which the thioether is attached. This is the
defining step of the Smiles rearrangement, forming a transient, five-membered spirocyclic
intermediate (a Meisenheimer-type complex).

» Ring Opening: The spirocyclic intermediate collapses through the cleavage of the C3-S
bond. The sulfur atom is expelled as a thiolate, a stable leaving group.
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o Protonation & Tautomerization: The resulting intermediate is protonated during workup. The
final product exists predominantly in the more stable lactam (amide) form rather than the
lactim (enol) tautomer.[4]
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Smiles Rearrangement Mechanism

Precursor
1-amino-3-[(2-hydroxyethyl)thio]-
2,7-naphthyridine

1. Base

y

Alkoxide Intermediate
(Deprotonation by NaOH)

2. Intramolecular
ipso-Attack

y

Spirocyclic Meisenheimer
Intermediate

3. C-S Bond Cleavage

y

Ring-Opened Intermediate

4. Protonation &
Tautomerization

y

Final Product
1-Amino-3-0xo-2,7-naphthyridine
(Lactam form)

Caption: Key steps of the Smiles rearrangement mechanism.
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Experimental Workflow & Protocols

The synthesis is a three-step process starting from a substituted 1,3-dichloro-2,7-naphthyridine
derivative. This workflow provides a reliable and scalable method to access the target

compounds.[8]
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Starting Material

1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-
2,7-naphthyridine-4-carbonitrile

Step 1: Amination

React with cyclic amine (e.g., pyrrolidine)
in mild conditions

Intermediate A

1-Amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-
2,7-naphthyridine-4-carbonitrile

Step 2: Thioether Formation

React with 2-mercaptoethanol

Smiles Precursor (B)

1-Amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-
5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

Step 3: Smiles Rearrangement
Treat with NaOH in Ethanol

Final Product

1-Amino-7-isopropyl-3-0x0-2,3,5,6,7,8-hexahydro-
2,7-naphthyridine-4-carbonitrile

Click to download full resolution via product page

Caption: Overall synthetic workflow for 1-Amino-3-0xo-2,7-naphthyridines.
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Protocol 1: Synthesis of 1-Amino-3-chloro-2,7-
naphthyridine Intermediate (A)

o Rationale: This step involves a selective nucleophilic substitution at the more reactive C1
position of the 1,3-dichloro precursor. The choice of a cyclic amine like pyrrolidine or
azepane provides the amino group at C1.[8]

e Dissolve 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1.0 eq)
in a suitable solvent such as ethanol.

e Add the desired cyclic amine (e.g., pyrrolidine, 1.1 eq) to the solution.
 Stir the reaction mixture at room temperature for 2-3 hours, monitoring progress by TLC.
e Upon completion, concentrate the mixture under reduced pressure.

» Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to
yield the pure 1-amino-3-chloro intermediate.

Protocol 2: Synthesis of the Smiles Precursor (B)

o Rationale: The chlorine atom at C3 is substituted with 2-mercaptoethanol to install the side
chain required for the rearrangement. The thiol group is a potent nucleophile for this
substitution.

¢ To a solution of the 1-amino-3-chloro intermediate A (1.0 eq) in ethanol, add 2-
mercaptoethanol (1.2 eq).

¢ Add sodium hydroxide (1.2 eq) to the mixture.

 Stir the reaction at room temperature for 1 hour.

» Monitor the reaction by TLC until the starting material is consumed.
» Concentrate the solvent in vacuo.

o Add water to the residue and extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to
afford the crude Smiles precursor B, which can often be used in the next step without further
purification.

Protocol 3: The Smiles Rearrangement to 1-Amino-3-
0x0-2,7-naphthyridine

Rationale: This is the key transformation. The use of sodium hydroxide in ethanol at reflux
provides the basic conditions and thermal energy required to drive the intramolecular
rearrangement to completion.[4][8]

Dissolve the crude Smiles precursor B (1.0 eq) in ethanol.
Add a solution of sodium hydroxide (1.5 eq) in water to the ethanolic solution.
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

After completion, cool the reaction mixture to room temperature and neutralize with a dilute
acid (e.g., 1N HCI) to a pH of ~7.

The precipitated solid product is collected by filtration.
Wash the solid with cold water and then a small amount of cold ethanol.

Dry the product under vacuum to obtain the final 1-amino-3-o0xo0-2,7-naphthyridine.

Data Summary

The following table summarizes the reported yields for the key Smiles rearrangement step for

different substrates, demonstrating the efficiency of the method.[8]

Starting . )

Reaction Time .
Precursor Basel/Solvent h) Yield (%) Reference
(Amine at C1)
Pyrrolidinyl NaOH / Ethanol 2 91 [8]
Azepanyl NaOH / Ethanol 2 89 [8]
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Troubleshooting and Key Considerations

o Purity of Precursor B: While crude precursor B can often be used directly, purification by
column chromatography may be necessary if significant impurities are present after Step 2,
as they could interfere with the rearrangement.

» Base Concentration: The concentration of sodium hydroxide is critical. Insufficient base will
lead to incomplete deprotonation and a sluggish reaction, while an excessive amount can
promote side reactions.

o Reaction Monitoring: TLC is essential to monitor the disappearance of the precursor and the
appearance of the more polar product. The product typically has a much lower Rf value.

» Tautomerism: Be aware that the final product is a lactam, which has different spectroscopic
characteristics (e.g., IR, NMR) compared to its lactim tautomer. The lactam form is
thermodynamically favored.[4]

Safety Precautions

e 2-Mercaptoethanol: This reagent has a strong, unpleasant odor and is toxic. All
manipulations should be performed in a well-ventilated fume hood.

» Sodium Hydroxide: NaOH is corrosive. Wear appropriate personal protective equipment
(PPE), including gloves and safety glasses.

e Solvents: Ethanol and dichloromethane are flammable and volatile. Handle with care and
avoid ignition sources.

Conclusion

The application of the Smiles rearrangement in the 2,7-naphthyridine series represents a
significant advancement, providing a novel and highly efficient route to 1-amino-3-ox0-2,7-
naphthyridines.[8][9] This protocol is characterized by mild conditions, high yields, and
operational simplicity. The resulting products are valuable building blocks for the synthesis of
more complex, biologically active molecules, making this methodology a powerful tool for
researchers in medicinal chemistry and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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